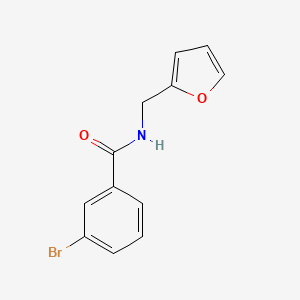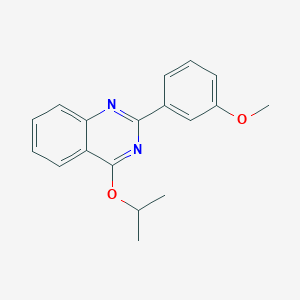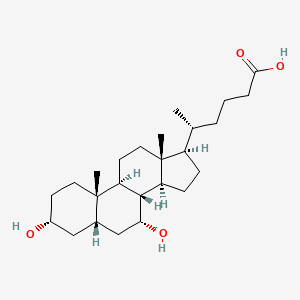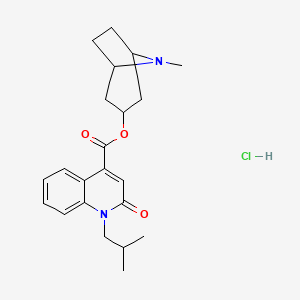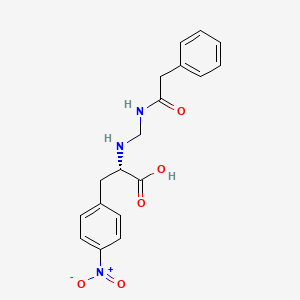
5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)- is a complex organic compound belonging to the class of pyrrolo[2,1-c][1,4]benzodiazepines. These compounds are known for their diverse biological activities, including neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)- typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential neuroprotective effects and as a lead compound for developing new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)- involves its interaction with specific molecular targets, such as the NR2B subunit of the N-methyl-D-aspartic acid (NMDA) receptor. This interaction modulates calcium influx in neurons, providing neuroprotective effects. The compound’s ability to fit into the binding pocket of the NR2B-NMDA receptor and interact with key binding sites is crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolo[2,1-c][1,4]benzodiazepine-3,11-dione
- Various derivatives of pyrrolo[2,1-c][1,4]benzodiazepines
Uniqueness
5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)- is unique due to its specific ethylidene substitution at the 8th position, which enhances its biological activity and specificity for the NR2B-NMDA receptor. This makes it a promising candidate for further research and development in neuroprotection and other therapeutic areas .
Eigenschaften
Molekularformel |
C14H14N2O |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C14H14N2O/c1-2-10-7-11-8-15-13-6-4-3-5-12(13)14(17)16(11)9-10/h2-6,8,11H,7,9H2,1H3 |
InChI-Schlüssel |
GYUDGZRJHSDPLH-UHFFFAOYSA-N |
SMILES |
CC=C1CC2C=NC3=CC=CC=C3C(=O)N2C1 |
Kanonische SMILES |
CC=C1CC2C=NC3=CC=CC=C3C(=O)N2C1 |
Synonyme |
prothracarcin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



